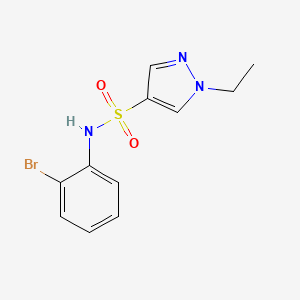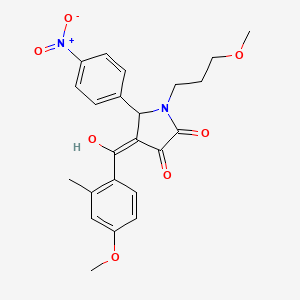![molecular formula C20H16N4O B5340733 N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide](/img/structure/B5340733.png)
N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide, also known as MPY-7, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications.
作用机制
The mechanism of action of N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body. One of the primary targets of this compound is the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. This compound has been found to inhibit CK2 activity, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. It has also been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide. One area of focus is on its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Another area of research is on its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies on the mechanism of action of this compound to better understand its interactions with various proteins and enzymes in the body.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its anti-tumor activity, anti-inflammatory effects, and neuroprotective effects make it a valuable tool for studying various cellular processes. There are several future directions for research on this compound, and further studies are needed to determine its efficacy and potential applications in clinical settings.
合成方法
The synthesis of N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-methyl-4-pyrazolo[1,5-a]pyridine, nicotinic acid, and 4-bromoaniline. The reaction involves coupling of the 2-methyl-4-pyrazolo[1,5-a]pyridine with nicotinic acid to form an intermediate, which is then coupled with 4-bromoaniline to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide has shown potential in various scientific research applications. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to be effective in reducing inflammation, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-12-15(19-6-2-5-17-9-11-22-24(17)19)7-8-18(14)23-20(25)16-4-3-10-21-13-16/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFOJOANHRMXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC3=CC=NN32)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5340668.png)

![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B5340686.png)

![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5340701.png)
![ethyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340708.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
![1-oxo-1-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pentanone](/img/structure/B5340728.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)
![1-methyl-6-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340745.png)